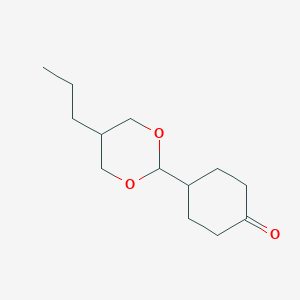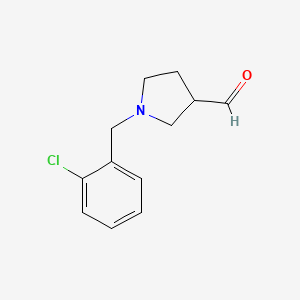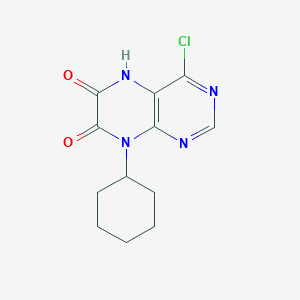
2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo substituent at the 4-position and a dimethyl group at the 1 and 3 positions of the pyrazole ring, along with an acetic acid moiety attached via an oxygen atom at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors such as hydrazines and 1,3-diketones.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Acetic Acid Moiety: The final step involves the attachment of the acetic acid moiety via an ether linkage, which can be accomplished through the reaction of the brominated pyrazole with chloroacetic acid in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Esterification and Amidation: The acetic acid moiety can participate in esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a suitable solvent like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are often used to facilitate these reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.
Oxidation and Reduction Products: These reactions can yield various oxidized or reduced forms of the compound.
Esterification and Amidation Products: Esters and amides derived from the acetic acid moiety.
科学研究应用
2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the bromo and dimethyl groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole: Lacks the acetic acid moiety but shares the pyrazole core structure.
2-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid: Similar structure with a chlorine atom instead of bromine.
1,3-Dimethyl-4-nitro-1H-pyrazole: Contains a nitro group instead of a bromo group.
Uniqueness
2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid is unique due to the combination of its bromo substituent, dimethyl groups, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
属性
分子式 |
C7H9BrN2O3 |
|---|---|
分子量 |
249.06 g/mol |
IUPAC 名称 |
2-(4-bromo-2,5-dimethylpyrazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C7H9BrN2O3/c1-4-6(8)7(10(2)9-4)13-3-5(11)12/h3H2,1-2H3,(H,11,12) |
InChI 键 |
AJTDMLVKXLZSFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1Br)OCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)





![6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B11784037.png)
![2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11784045.png)
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B11784053.png)
![2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid](/img/structure/B11784056.png)

![tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11784069.png)
